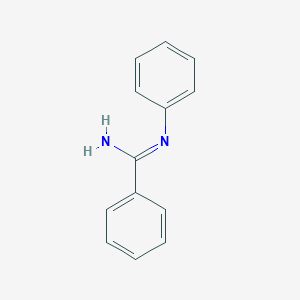

N-phenylbenzamidine

Descripción general

Descripción

Mecanismo De Acción

Target of Action

N-Phenylbenzamidine is a multi-targeted tyrosine kinase inhibitor . Its primary targets include non-receptor tyrosine kinases such as Fes, Syk, and the myeloid Src-family members Fgr, Hck, and Lyn . These kinases play a crucial role in cellular signaling, and their dysregulation is often associated with diseases like acute myelogenous leukemia (AML) .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity . It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .

Biochemical Pathways

The inhibition of these kinases by this compound disrupts the oncogenic signaling pathways in AML cells . This leads to the suppression of AML cell growth, both in vitro and in vivo .

Result of Action

The result of this compound’s action is the potent suppression of AML cell growth . It inhibits the proliferation of Flt3-ITD+ AML cell lines, MV4-11 and MOLM-14, with IC50 values of 780 pM and 3.5 nM, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-phenylbenzamidine can be synthesized through several methods. One common method involves the reaction of aniline with benzonitrile in the presence of anhydrous aluminum chloride. The reaction is exothermic and is carried out at a temperature of around 200°C. The mixture is then treated with hydrochloric acid and water, followed by neutralization with sodium hydroxide to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts such as copper oxide nanoparticles under solvent-free conditions. This green approach not only enhances the yield but also reduces the environmental impact of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: N-phenylbenzamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Aplicaciones Científicas De Investigación

N-phenylbenzamidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Research has explored its potential use in developing drugs for treating inflammatory conditions and infections.

Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Comparación Con Compuestos Similares

Benzamidine: The parent compound of N-phenylbenzamidine, which lacks the phenyl group on the nitrogen.

N-methylbenzamidine: A derivative where the hydrogen on the nitrogen is replaced by a methyl group.

N-ethylbenzamidine: Similar to N-methylbenzamidine but with an ethyl group instead of a methyl group.

Uniqueness: This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYOKHFSBKUKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276781 | |

| Record name | N-phenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1527-91-9 | |

| Record name | 1527-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylbenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenylbenzamidine?

A1: this compound has the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, 15N NMR studies have been conducted to investigate the tautomeric equilibrium of this compound. [] These studies provide insights into the preferred tautomeric forms and their influence on the compound's reactivity.

Q3: Can this compound act as a catalyst?

A3: While this compound itself may not be a widely used catalyst, its derivatives have shown promising applications. For instance, N-benzoylbenzamidinate complexes of aluminum, derived from this compound, exhibit high efficiency as initiators for the ring-opening polymerization of ε-caprolactone. []

Q4: What types of reactions can this compound participate in?

A4: this compound displays diverse reactivity. It can participate in reactions with diphenylcyclopropenone to yield 4-pyrimidone derivatives, [] and react with imidoyl isoselenocyanates to form 1,3,5-triazine-2(1H)-selones. [] Furthermore, it can undergo copper-catalyzed diamination with aryl nitriles, leading to 1,3,5-trisubstituted 1H-1,2,4-triazoles. []

Q5: Have computational methods been applied to study this compound?

A5: Yes, computational studies using DFT (Density Functional Theory) have been employed to investigate the mechanism of copper-catalyzed cyclization of this compound to 2-phenylbenzimidazole. [] This research provides valuable insights into the reaction pathway and the role of the copper catalyst.

Q6: How does substituting the N-phenyl group in this compound affect its properties?

A6: N-aryl substitution in benzamidines, including this compound, significantly influences the compound's basicity. Studies have shown that N-phenyl substitution reduces basic strength by factors of approximately 10 and 1000 for amino- and imino-groups, respectively. []

Q7: Does the presence of a n-hexyloxy group affect the biological activity of this compound?

A7: Comparing this compound to its derivative, N-phenyl-p-n-hexyloxybenzamidine, revealed that the introduction of the n-hexyloxy group enhances antituberculous activity. This observation highlights the potential of structural modifications in improving the biological activity of this compound derivatives. []

Q8: Are there any reported methods to improve the stability or solubility of this compound?

A8: While specific formulation strategies for this compound are not extensively documented in the provided literature, its incorporation into metal complexes, such as N-benzoylbenzamidinate complexes of aluminium, can be seen as a strategy to modulate its reactivity and stability for specific applications like ring-opening polymerization. []

Q9: How is this compound typically analyzed or quantified?

A9: Analytical techniques like spectrophotometry have been employed in conjunction with this compound derivatives. For instance, N,N′-diphenylbenzamidines and its derivatives, in the presence of iodide, are used for the extractive spectrophotometric determination of bismuth(III). []

Q10: Are there specific methods for determining the enantiomeric purity of this compound derivatives?

A10: While the provided literature doesn't delve into specific enantiomeric separation techniques for this compound, it highlights that N-(diethylaminothiocarbonyl)-N′-phenylbenzamidine exists in two monoclinic polymorphs. The crystal structure of one polymorph reveals the presence of pseudo-enantiomers linked by hydrogen bonding. [] This suggests the possibility of enantiomers and the need for chiral analytical methods if enantioselective synthesis or activity is of interest.

Q11: Has this compound been studied for a long time? What are some key findings?

A11: Research on this compound and its derivatives spans several decades. Early studies explored its radioprotective effects on E. coli suspensions exposed to gamma radiation. [] Further research investigated its potential as a synthetic building block for various heterocyclic compounds, including 1,3,5-triazineselones [] and 4-pyrimidones. [] More recently, its application in coordination chemistry and catalysis, particularly in ring-opening polymerization, has gained attention. []

Q12: What are some examples of interdisciplinary research involving this compound?

A12: The use of this compound derivatives in metal complex synthesis for catalytic applications in polymerization reactions exemplifies the synergy between organic and inorganic chemistry. [] Furthermore, the study of its radioprotective effects combines aspects of organic chemistry, microbiology, and radiation biology. [] This highlights the versatility of this compound and its derivatives as valuable tools in diverse research fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.